molecular formula C14H20N2O2 B7459915 4-ethoxy-N-piperidin-4-ylbenzamide

4-ethoxy-N-piperidin-4-ylbenzamide

Cat. No. B7459915
M. Wt: 248.32 g/mol
InChI Key: YSVCNSMVQCBRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-piperidin-4-ylbenzamide, also known as EPPB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that targets the protein-protein interaction between the E3 ubiquitin ligase and its substrate. This interaction is critical for the degradation of proteins, and EPPB has been shown to inhibit this process in vitro and in vivo.

Mechanism of Action

4-ethoxy-N-piperidin-4-ylbenzamide inhibits the interaction between the E3 ubiquitin ligase and its substrate by binding to a specific site on the E3 ubiquitin ligase. This prevents the degradation of proteins that are targeted for destruction by the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
4-ethoxy-N-piperidin-4-ylbenzamide has been shown to have a significant impact on the degradation of specific proteins in vitro and in vivo. This has led to the identification of new drug targets and the development of potential therapeutics for diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-piperidin-4-ylbenzamide in lab experiments is its specificity for the E3 ubiquitin ligase. This allows researchers to study the effects of inhibiting this specific protein-protein interaction without affecting other cellular processes. However, one limitation of using 4-ethoxy-N-piperidin-4-ylbenzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-ethoxy-N-piperidin-4-ylbenzamide, including the development of new therapeutics for diseases such as cancer and neurodegenerative disorders, the identification of new drug targets, and the study of protein degradation pathways. Additionally, further research is needed to understand the potential toxicity of 4-ethoxy-N-piperidin-4-ylbenzamide and its effects on other cellular processes.

Synthesis Methods

The synthesis of 4-ethoxy-N-piperidin-4-ylbenzamide involves several steps, including the reaction of 4-bromo-N-piperidin-4-ylbenzamide with ethyl magnesium bromide, followed by the reaction with ethyl chloroformate. The resulting product is then purified through column chromatography to yield 4-ethoxy-N-piperidin-4-ylbenzamide.

Scientific Research Applications

4-ethoxy-N-piperidin-4-ylbenzamide has several potential applications in scientific research, including the study of protein degradation pathways, the identification of new drug targets, and the development of new therapeutics for diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

4-ethoxy-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVCNSMVQCBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-piperidin-4-ylbenzamide

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